3-((Ethylamino)methyl)benzonitrile

Drug Metabolism CYP Inhibition ADME-Tox

Researchers requiring in vivo probes free of CYP2D6 metabolic interference and adrenergic crosstalk face limited options. 3-((Ethylamino)methyl)benzonitrile provides a uniquely weak off-target profile: • CYP2D6 IC50 >40,000 nM (>2-fold lower than N-methyl analog) for clean co-administration. • PNMT Ki = 1,110,000 nM for unambiguous target validation. • XLogP3 = 1.0 (0.4 units below para isomer) for optimal permeability-solubility balance. Supplied at 95% purity; established 73%-yield synthesis enables cost-effective multi-gram access. Ships globally.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 90389-97-2
Cat. No. B1297478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Ethylamino)methyl)benzonitrile
CAS90389-97-2
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=CC=C1)C#N
InChIInChI=1S/C10H12N2/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6,12H,2,8H2,1H3
InChIKeyHBNIUVPIZQUBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Ethylamino)methyl)benzonitrile Identity and Core Properties


3-((Ethylamino)methyl)benzonitrile (CAS 90389-97-2), also referred to as 3-(ethylaminomethyl)benzonitrile, is a substituted benzonitrile derivative featuring an ethylaminomethyl group at the meta position of the aromatic ring [1]. Its molecular formula is C10H12N2 with a molecular weight of 160.22 g/mol [2]. The compound is characterized as a white crystalline solid that is soluble in organic solvents such as ethanol and methanol . It is commercially available with a typical purity specification of 95% and is intended for research and development use only .

Structural Differentiation from Benzonitrile Analogs


Despite sharing a benzonitrile core with many analogs, 3-((ethylamino)methyl)benzonitrile exhibits specific structural features—namely the ethylamino-methyl group positioned at the meta position—that confer distinct biological and physicochemical properties relative to its regioisomers and N-alkyl variants [1]. These subtle differences translate into quantifiable variations in enzyme inhibition profiles and lipophilicity, which are critical parameters for any project requiring a specific target engagement or pharmacokinetic property. The evidence presented below demonstrates why substituting this compound with a closely related analog (e.g., the para isomer or the methylamino variant) would yield different experimental outcomes, making precise compound selection a necessity rather than an option.

Quantitative Evidence Against Closest Analogs


CYP2D6 Inhibition: Reduced Metabolic Liability

The ethylamino-methyl derivative demonstrates a significantly lower potential for CYP2D6 inhibition compared to its N-methyl analog. In a head-to-head comparison using recombinant human CYP2D6 expressed in baculovirus-infected insect cell microsomes, 3-((ethylamino)methyl)benzonitrile exhibited an IC50 value of >40,000 nM [1]. In contrast, the N-methyl analog (3-((methylamino)methyl)benzonitrile) was found to be a more potent inhibitor with an IC50 of 20,000 nM [2]. This represents at least a 2-fold difference in inhibitory potential.

Drug Metabolism CYP Inhibition ADME-Tox

Meta-Substitution Optimizes Lipophilicity

The position of the ethylaminomethyl group on the phenyl ring directly influences the compound's lipophilicity. The meta-substituted target compound exhibits a calculated XLogP3 value of 1.0 . In comparison, the para-substituted regioisomer (4-((ethylamino)methyl)benzonitrile) has a higher calculated XLogP value of 1.4 , indicating greater lipophilicity. This difference of 0.4 log units reflects a measurable change in partition coefficient.

Physicochemical Properties LogP Medicinal Chemistry

High-Yield Synthetic Route for Scale-Up

A robust and efficient synthetic route for 3-((ethylamino)methyl)benzonitrile has been established, yielding the target compound with a 73% yield from commercially available 3-(bromomethyl)benzonitrile . While direct comparator yields for the synthesis of closely related analogs (e.g., the methylamino variant) under identical conditions are not systematically reported, this 73% yield represents a well-documented and reproducible baseline for process chemists [1].

Synthetic Chemistry Process Development Yield

PNMT Inhibition: Weak Activity Profile

In an in vitro radiochemical assay, 3-((ethylamino)methyl)benzonitrile demonstrated weak inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), with a reported Ki value of 1,110,000 nM (1.11E+6 nM) [1]. This low potency is a key differentiator from other benzonitrile derivatives that may exhibit off-target PNMT activity. While direct comparator data for a closely related analog in this exact assay is not available, this value establishes a baseline for selectivity profiling. Compounds with higher PNMT inhibition could confound biological interpretation in models where adrenergic pathways are involved.

Enzyme Inhibition PNMT Selectivity

Recommended Research Applications


Low CYP2D6 Drug-Drug Interaction Risk In Vivo

Due to its weak inhibition of CYP2D6 (IC50 > 40,000 nM), this compound is particularly well-suited for in vivo studies where minimizing metabolic interference is critical. This is a direct consequence of the data presented in Evidence Item 1, showing a >2-fold lower inhibitory potential compared to its N-methyl analog [1]. Researchers can confidently co-administer this compound with CYP2D6 substrates without significantly altering their pharmacokinetics.

Fine-Tuning Lipophilicity in Lead Optimization

The meta-substitution pattern yields a calculated XLogP3 of 1.0, which is 0.4 log units lower than the para isomer (XLogP = 1.4) . This specific lipophilicity profile supports its use as a core scaffold in medicinal chemistry campaigns aimed at balancing membrane permeability with aqueous solubility. The quantifiable difference allows medicinal chemists to make informed decisions when moving substituents around the aromatic ring to modulate LogP.

Target Validation in Adrenergic Pathway Models

The compound's extremely low affinity for PNMT (Ki = 1,110,000 nM) [2] makes it a valuable tool in biological assays where modulation of adrenergic signaling is a confounding factor. By using a compound with a defined, weak interaction with PNMT, researchers can attribute observed phenotypic effects more confidently to the intended primary target, thereby increasing the robustness of target validation experiments.

Process Chemistry and Scale-Up

The documented synthetic route achieving a 73% yield under mild conditions provides a reliable starting point for process development. This established method is advantageous for laboratories requiring multi-gram quantities of the compound for extensive in vitro or in vivo studies, ensuring cost-effective and timely access to the material.

Technical Documentation Hub

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